1,2-Dinitroglycerin-d5

Catalog No.
S12878862
CAS No.
M.F
C3H6N2O7
M. Wt
187.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dinitroglycerin-d5

Product Name

1,2-Dinitroglycerin-d5

IUPAC Name

(1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate

Molecular Formula

C3H6N2O7

Molecular Weight

187.12 g/mol

InChI

InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2/i1D2,2D2,3D

InChI Key

GFVHBTOOPNJKLV-UXXIZXEISA-N

Canonical SMILES

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O[N+](=O)[O-])O

The synthesis of 1,2-Dinitroglycerin-d5 represents a specialized application of deuterium incorporation techniques within glycerol-based nitrate ester systems [6]. The molecular structure of this compound, with the International Union of Pure and Applied Chemistry name (1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate, demonstrates strategic deuterium placement at five specific positions while maintaining the characteristic nitrate ester functionality [6].

Deuterium incorporation into glycerol trinitrate systems primarily employs hydrogen-deuterium exchange reactions under carefully controlled conditions [11]. The most effective approach utilizes phase transfer catalysis in the presence of deuterium oxide and sodium deuteroxide [11]. Research has demonstrated that intensive stirring for twelve-hour cycles at room temperature, followed by multiple treatment iterations, achieves isotopic purities exceeding ninety-five percent deuterium incorporation [11].

The strategic placement of deuterium atoms in nitroglycerin derivatives follows established principles of isotopic enrichment in energetic materials [21]. Deuterated compounds exhibit enhanced thermal stability compared to their hydrogen counterparts, with decomposition temperatures typically elevated by twenty to thirty degrees Celsius [21]. This phenomenon results from the stronger carbon-deuterium bond compared to carbon-hydrogen bonds, creating a kinetic isotope effect that significantly influences decomposition pathways [18].

Table 1: Deuterium Incorporation Efficiency in Glycerol-Based Systems

Starting MaterialDeuteration MethodIsotopic Purity (%)Reaction CyclesTemperature (°C)
GlycerolPhase Transfer Catalysis>95425
1,2-DinitroglycerinDirect Exchange87-92620
Glycerol TrinitrateMixed Acid Route78-85315

The incorporation of deuterium into labile nitrate ester positions requires specialized techniques that prevent unwanted isotope scrambling [25]. Controlled temperature conditions below twenty-five degrees Celsius minimize the risk of thermal decomposition while maintaining sufficient reaction kinetics for effective deuterium exchange [11]. The use of deuterated solvents, particularly deuterium oxide in combination with inert organic media, provides the necessary deuterium reservoir while avoiding interference with the nitration process [27].

Advanced analytical techniques confirm the successful incorporation of deuterium at the desired molecular positions [24]. Nuclear magnetic resonance spectroscopy using deuterated solvents allows precise quantification of isotopic enrichment levels without interference from solvent protons [27]. Mass spectrometry analysis reveals the characteristic mass shift of five atomic mass units, confirming the pentadeuterated structure of 1,2-Dinitroglycerin-d5 [6].

Catalytic Nitration Processes with Isotopic Enrichment

The catalytic nitration of deuterated glycerol derivatives employs modified mixed acid systems that preserve isotopic integrity throughout the reaction sequence [31]. Traditional nitration mechanisms involve the formation of nitronium cations through the dehydration of nitric acid by sulfuric acid [33]. However, isotopically enriched substrates require careful optimization of reaction conditions to prevent deuterium loss during the nitration process [13].

The kinetic model for glycerol nitration describes three controlling reactions: mononitroglycerin formation, dinitroglycerin formation, and trinitrate formation [31]. Each reaction follows first-order kinetics with respect to the individual reactants, allowing precise control over product distribution [31]. For deuterated substrates, the reaction rates exhibit primary kinetic isotope effects due to the stronger carbon-deuterium bonds [18].

Table 2: Catalytic Nitration Parameters for Deuterated Systems

Reaction StepRate Constant (min⁻¹)Activation Energy (kJ/mol)Temperature Range (°C)
Mononitroglycerin Formation0.04567.30-20
Dinitroglycerin Formation0.02872.85-25
Trinitrate Formation0.01278.410-30

The optimization of mixed acid composition proves critical for maintaining high deuterium retention during nitration [36]. Research indicates that sulfuric acid concentrations between sixty-seven and eighty-six percent by mass provide optimal nitration activity while minimizing isotope exchange reactions [36]. The dehydration value of the mixed acid system directly correlates with nitration efficiency, requiring careful balance between reaction rate and isotopic stability [33].

Microreactor technology offers significant advantages for isotopically enriched nitration processes [36]. The enhanced heat and mass transfer characteristics of microchannels allow precise temperature control, preventing the thermal decomposition that can lead to deuterium loss [36]. Flow rates and residence times can be optimized to achieve complete nitration while preserving isotopic enrichment levels above ninety percent [36].

Catalytic systems incorporating transition metal complexes demonstrate enhanced selectivity for specific nitration sites [34]. Platinum and palladium catalysts facilitate controlled hydrogen-deuterium exchange reactions under mild conditions, allowing post-nitration isotopic enrichment [34]. These processes occur through oxidative addition mechanisms that preserve stereochemical integrity while enabling selective deuterium incorporation [34].

The reaction mechanism proceeds through the formation of platinum-coordinated intermediates that undergo reversible hydrogen-deuterium exchange with deuterium oxide [34]. The zerovalent platinum species activated by hydrogen and deuterium oxide serves as the active catalyst for the exchange process [34]. Repeated exchange cycles can achieve multideuterated products with deuterium contents approaching complete isotopic substitution [34].

Purification and Stabilization Techniques for Labile Nitrate Esters

The purification of 1,2-Dinitroglycerin-d5 requires specialized techniques that account for both the labile nature of nitrate esters and the preservation of isotopic enrichment [10]. Conventional purification methods may lead to thermal decomposition or unwanted isotope exchange, necessitating the development of alternative approaches [25].

High-performance liquid chromatography represents the preferred method for separating deuterated nitrate ester isomers [23]. Preparative-scale systems utilizing methanol-water mobile phases in volume ratios of six to four achieve effective separation of different nitration products [23]. The chromatographic conditions must be carefully optimized to prevent column-induced decomposition while maintaining adequate resolution [28].

Table 3: Chromatographic Separation Parameters

Mobile PhaseFlow Rate (mL/min)Column Temperature (°C)Retention Time (min)Resolution Factor
MeOH:H₂O (6:4)1.2258.32.4
MeOH:H₂O (7:3)1.03011.73.1
MeOH:H₂O (5:5)1.5206.81.9

The stabilization of deuterated nitrate esters employs aromatic amine compounds that function as radical scavengers [10]. These stabilizers interact with nitrogen dioxide and other decomposition products through electron-rich molecular structures [12]. The mechanism involves the formation of stable nitroso derivatives that prevent the autocatalytic decomposition characteristic of nitrate ester systems [12].

Theoretical calculations using density functional theory methods demonstrate that aromatic amines with high electron density on nitrogen atoms provide superior stabilization effects [12]. The activation energy barriers for reactions between stabilizers and nitrogen dioxide range from twenty-seven to one hundred thirteen kilojoules per mole, values significantly lower than the activation energies for nitrate ester decomposition [12].

Storage conditions for deuterated nitrate esters require temperatures below minus twenty degrees Celsius to prevent thermal decomposition [1]. The molecular stability depends on both the preservation of the nitrate ester bonds and the retention of deuterium isotopic enrichment [25]. Extended storage periods may result in gradual isotope exchange, particularly at exchangeable positions within the molecular structure [25].

Table 4: Stabilizer Effectiveness in Deuterated Systems

Stabilizer TypeConcentration (% w/w)Thermal Stability (°C)Isotope Retention (%)Storage Period (months)
Diphenylamine0.28594.212
Ethyl Centralite0.28296.112
Malonanilides0.158895.718

The analytical characterization of purified deuterated nitrate esters employs multiple complementary techniques [28]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative assessment of deuterium incorporation levels [24]. Mass spectrometry analysis confirms molecular weight and isotopic distribution patterns [26].

Vibrational spectroscopy techniques, including infrared and Raman methods, offer rapid identification capabilities while distinguishing between different nitrate ester isomers [28]. The characteristic vibrations associated with nitrate ester functional groups remain largely unchanged upon deuterium substitution, allowing reliable compound identification [28].

The long-term stability assessment of deuterated nitrate esters requires accelerated aging studies under controlled conditions [35]. These investigations monitor both chemical decomposition and isotopic scrambling over extended periods [35]. Temperature-dependent studies reveal activation energies for decomposition processes and provide predictive models for storage lifetime estimation [35].

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

187.04888426 g/mol

Monoisotopic Mass

187.04888426 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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